BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 3-
(Allyloxy)benzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-(Allyloxy)benzohydrazide

Cat. No.: B1286253

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3-(Allyloxy)benzohydrazide. Benzohydrazide derivatives are a significant class of
compounds in medicinal chemistry and drug development, exhibiting a wide range of biological
activities.[1] A thorough understanding of their structural and electronic properties through
spectroscopic analysis is paramount for rational drug design and quality control. This document
details the synthesis and in-depth analysis of 3-(Allyloxy)benzohydrazide using Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). Each section includes detailed experimental protocols, interpretation of the
spectral data, and the underlying scientific principles. This guide is intended for researchers,
scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Benzohydrazides are organic compounds characterized by a hydrazide group attached to a
benzene ring. They serve as versatile synthons for the preparation of various heterocyclic
compounds and exhibit a broad spectrum of pharmacological properties, including
antimicrobial, anticonvulsant, and anti-inflammatory activities. The introduction of an allyloxy
substituent at the meta-position of the benzohydrazide scaffold can significantly influence its
lipophilicity, metabolic stability, and receptor-binding affinity, making 3-
(Allyloxy)benzohydrazide a compound of interest for further biological evaluation.
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Accurate structural elucidation is the cornerstone of chemical research. This guide provides a
detailed exposition of the key spectroscopic techniques used to unequivocally confirm the
structure and purity of 3-(Allyloxy)benzohydrazide.

Synthesis of 3-(Allyloxy)benzohydrazide

The synthesis of 3-(Allyloxy)benzohydrazide is typically achieved through a two-step process
starting from 3-hydroxybenzoic acid. The first step involves the esterification of the carboxylic
acid, followed by allylation of the phenolic hydroxyl group via a Williamson ether synthesis, and
finally, hydrazinolysis of the ester to yield the desired benzohydrazide. A more direct approach,
and the one detailed here, involves the allylation of a commercially available 3-
hydroxybenzohydrazide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 3-(Allyloxy)benzohydrazide from 3-
hydroxybenzohydrazide and allyl bromide.

Materials:

3-Hydroxybenzohydrazide

e Allyl bromide

e Anhydrous potassium carbonate (K2COs)
e Anhydrous acetone

e Deionized water

o Ethyl acetate

e Brine solution

Anhydrous sodium sulfate (Na2S0a)

Procedure:
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To a solution of 3-hydroxybenzohydrazide (1.0 eq) in anhydrous acetone, add anhydrous
potassium carbonate (1.5 eq).

Stir the suspension vigorously at room temperature for 30 minutes.
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine
solution.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure 3-(Allyloxy)benzohydrazide.
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Caption: Synthetic workflow for 3-(Allyloxy)benzohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy
Expected *H NMR (400 MHz, DMSO-ds) Spectrum of 3-(Allyloxy)benzohydrazide:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.50 S 1H -CONH-
~7.40 m 2H Ar-H
~7.10 m 2H Ar-H
~6.05 m 1H -O-CH2-CH=CH:
~5.40 dd 1H O-CHCH=CH:
(trans)
~5.25 dd 1H -O-CH2-CH=CH: (cis)
~4.60 dt 2H -O-CH2-CH=CH:
~4.40 brs 2H -NHNH:
Interpretation:

» Hydrazide Protons: The protons of the hydrazide group (-CONHNH2) are expected to appear
as two distinct signals. The amide proton (-CONH-) typically resonates downfield as a singlet
around & 9.50 ppm. The terminal amine protons (-NHNH:z) are expected to appear as a
broad singlet around & 4.40 ppm; the chemical shift of this peak is often concentration and
solvent dependent.

o Aromatic Protons: The four protons on the disubstituted benzene ring will appear in the
aromatic region (o 7.0-8.0 ppm). Due to the meta-substitution pattern, a complex multiplet is
expected.

« Allyl Group Protons: The protons of the allyloxy group give rise to characteristic signals. The
proton on the central carbon of the double bond (-CH=) will appear as a multiplet around &
6.05 ppm. The two terminal vinyl protons (=CHz) will appear as distinct doublet of doublets
around & 5.40 and 5.25 ppm due to geminal and cis/trans coupling. The two methylene
protons adjacent to the ether oxygen (-O-CHz-) will be deshielded and appear as a doublet
of triplets around & 4.60 ppm.
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3C NMR Spectroscopy
Expected 3C NMR (100 MHz, DMSO-de) Spectrum of 3-(Allyloxy)benzohydrazide:

Chemical Shift (6, ppm) Assighment
~165.0 C=0

~158.0 Ar-C-O

~134.0 -O-CH2-CH=CH:z
~130.0 Ar-C

~120.0 Ar-C

~118.0 -O-CH2-CH=CH:z
~115.0 Ar-C

~113.0 Ar-C

~68.0 -O-CH2-CH=CH:

Interpretation:

o Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to be the most
downfield signal, appearing around & 165.0 ppm.

o Aromatic Carbons: The six aromatic carbons will resonate in the region of & 110-160 ppm.
The carbon attached to the allyloxy group (Ar-C-O) will be significantly deshielded and
appear around & 158.0 ppm. The other aromatic carbon signals will be distributed based on
the electronic effects of the substituents.

o Allyl Group Carbons: The sp? carbons of the double bond will appear at approximately &
134.0 ppm (-CH=) and & 118.0 ppm (=CH2). The sp? carbon of the methylene group attached
to the oxygen (-O-CHz-) will be found further upfield, around & 68.0 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Expected IR (KBr, cm~1) Spectrum of 3-(Allyloxy)benzohydrazide:

Wavenumber (cm~?)

Intensity

Assignment

3300-3400 Strong, Broad N-H stretching (hydrazide)
) =C-H stretching (aromatic and
3050-3100 Medium ]
vinyl)
2850-2950 Medium -C-H stretching (aliphatic)
1640-1660 Strong C=0 stretching (amide | band)
] C=C stretching (aromatic and
1600-1620 Medium ]
vinyl)
1500-1550 Strong N-H bending (amide Il band)
C-0O-C asymmetric stretching
1200-1250 Strong
(aryl ether)
990 and 910 Medium =C-H bending (out-of-plane)

Interpretation:

e N-H Stretching: The N-H stretching vibrations of the hydrazide group are expected to

produce a strong, broad absorption in the region of 3300-3400 cm™1.

e C=0 Stretching: A strong absorption band characteristic of the carbonyl group (Amide |

band) is expected in the range of 1640-1660 cm™1,

e C=C Stretching: The stretching vibrations of the aromatic ring and the vinyl group will result

in medium intensity bands around 1600-1620 cm~1.

e C-O-C Stretching: The asymmetric stretching of the aryl ether C-O-C bond will give a strong

absorption band in the 1200-1250 cm~1 region.
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e =C-H Bending: The out-of-plane bending vibrations of the vinyl group are expected to show
two medium intensity bands around 990 cm~* and 910 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its structural elucidation.

Expected Fragmentation Pattern (Electron lonization - El):

The mass spectrum of 3-(Allyloxy)benzohydrazide is expected to show a molecular ion peak
([IM]*) corresponding to its molecular weight. The fragmentation pattern will be influenced by
the presence of the aromatic ring, the ether linkage, and the hydrazide group.

Key Expected Fragments:

Molecular lon ([M]*): The peak corresponding to the intact molecule.

e [M -41]*: Loss of the allyl group (CsHs). This is a common fragmentation pathway for
allyloxy aromatic compounds.

e [M - 31]*: Loss of the -NHNH: radical.

e Tropylium lon (m/z 91): While not directly formed from the parent structure, rearrangement
and fragmentation of the benzoyl portion can lead to the stable tropylium ion.

» Benzoyl Cation (m/z 105): Cleavage of the C-N bond of the hydrazide can generate the
benzoyl cation.

» Allyl Cation (m/z 41): The allyl cation is a stable carbocation and is expected as a prominent
peak.
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Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS
spectroscopic data for 3-(Allyloxy)benzohydrazide. The presented protocols for synthesis and
data acquisition, coupled with the in-depth interpretation of the expected spectral features, offer
a robust framework for the characterization of this and related benzohydrazide derivatives. This
comprehensive spectroscopic information is essential for ensuring the identity, purity, and
structural integrity of 3-(Allyloxy)benzohydrazide in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1286253#spectroscopic-data-nmr-ir-ms-of-3-
allyloxy-benzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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